5-Chlor-2-(Difluormethyl)pyridin-3-carbonsäure

Übersicht

Beschreibung

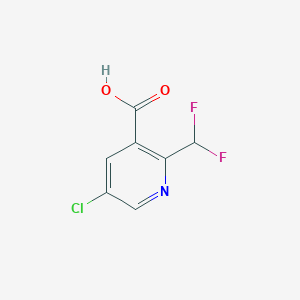

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClF2NO2 and its molecular weight is 207.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“5-Chlor-2-(Difluormethyl)pyridin-3-carbonsäure” ist eine chemische Verbindung, die in verschiedenen chemischen Syntheseprozessen eingesetzt werden kann . Ihre einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von Reaktionen teilzunehmen und zur Synthese komplexer Moleküle beizutragen.

Pharmazeutische Forschung

Verbindungen mit einer -CF3-Gruppe, wie z. B. “this compound”, haben sich als wirksam erwiesen, die Potenz von Medikamenten gegenüber der Reverse-Transkriptase-Enzymhemmung zu verbessern, indem sie den pKa des cyclischen Carbamat durch eine wichtige Wasserstoffbrückenbindungsinteraktion mit dem Protein senken . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika hin.

Studien zur Umweltverträglichkeit

Diese Verbindung kann auch in Studien zur Umweltverträglichkeit eingesetzt werden. Sie wurde als möglicher Metabolit in bestimmten Formulierungen identifiziert . Das Verständnis ihres Verhaltens und ihres Abbaus in der Umwelt kann wertvolle Einblicke in die Umweltauswirkungen bestimmter chemischer Prozesse liefern.

Wirkmechanismus

Target of Action

Similar compounds like 2-chloro-5-(trifluoromethyl)pyridine have been employed as model substrates to investigate regioexhaustive functionalization .

Mode of Action

It’s worth noting that the trifluoromethyl group in the pyridine ring could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The presence of the trifluoromethyl group could potentially influence the compound’s biological activity .

Biologische Aktivität

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid has the molecular formula . It features a pyridine ring substituted with a chloro group and a difluoromethyl group, which are crucial for its biological activity. The presence of these halogen substituents often enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

The biological activity of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group can modulate the electronic properties of the molecule, influencing its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways critical for cell growth and survival.

Biological Activities

Research has demonstrated several biological activities associated with 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating infections.

- Anticancer Potential : Some studies have explored the compound's cytotoxic effects on cancer cell lines. It appears to induce apoptosis in specific tumor types, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-Chloro-2-(difluoromethyl)pyridine-3-carboxylic acid against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

The results indicated that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies were conducted on human breast cancer cell lines (MCF-7) to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating potential for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

5-chloro-2-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-3-1-4(7(12)13)5(6(9)10)11-2-3/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGNXMZHTBLRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.